molecular formula C12H11F3N2O2 B12986336 6-(Trifluoromethyl)tryptophan CAS No. 52448-18-7

6-(Trifluoromethyl)tryptophan

Cat. No.: B12986336
CAS No.: 52448-18-7
M. Wt: 272.22 g/mol
InChI Key: JXLKNMYKLNHNNN-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) under appropriate conditions.

    Amino Acid Backbone Attachment: The indole derivative is then coupled with an amino acid precursor using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(5-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
  • (S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
  • (S)-2-Amino-3-(6-(methyl)-1H-indol-3-yl)propanoic acid

Uniqueness

(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is unique due to the position of the trifluoromethyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

52448-18-7

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

(2S)-2-amino-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)7-1-2-8-6(3-9(16)11(18)19)5-17-10(8)4-7/h1-2,4-5,9,17H,3,16H2,(H,18,19)/t9-/m0/s1

InChI Key

JXLKNMYKLNHNNN-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(C(=O)O)N

Origin of Product

United States

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